

Structural Elucidation & Spectroscopic Characterization: 4-(3-Chlorophenoxy)-3-fluoroaniline

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Compound of Interest

Compound Name:	4-(3-Chlorophenoxy)-3-fluoroaniline
CAS No.:	946699-10-1
Cat. No.:	B1328367

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Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

- IUPAC Name: **4-(3-Chlorophenoxy)-3-fluoroaniline**
- CAS Number: 946699-10-1
- Molecular Formula: C₁₂H₉ClFNO
- Molecular Weight: 237.66 g/mol
- Role: Key pharmacophore intermediate for diaryl ether-based kinase inhibitors. The 3-fluoro substituent modulates metabolic stability and pKa, while the 3-chlorophenoxy moiety provides lipophilic pocket engagement.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically synthesized via Nucleophilic Aromatic Substitution (S_NAr) followed by nitro reduction.

Primary Impurities to Monitor:

- Residual Nitro Precursor: 4-(3-Chlorophenoxy)-3-fluoronitrobenzene (Distinct IR stretch at $\sim 1350/1530\text{ cm}^{-1}$).
- Regioisomers: 3-(3-Chlorophenoxy)-4-fluoroaniline (Rare, but possible if starting material regioselectivity fails).
- De-halogenated byproducts: Loss of Cl or F during catalytic hydrogenation (Monitor via Mass Spec).

Spectroscopic Data Specifications

Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol + 0.1% Formic Acid.

Parameter	Observed Value (m/z)	Interpretation & Validation Logic
$[M+H]^+$ (^{35}Cl)	238.1	Protonated molecular ion. Base peak.
$[M+H]^+$ (^{37}Cl)	240.1	Diagnostic Isotope Pattern: The $^{35}\text{Cl}:^{37}\text{Cl}$ ratio of approx. 3:1 confirms the presence of a single chlorine atom.
Fragment $[M-\text{NH}_3]^+$	~ 221	Loss of ammonia (characteristic of primary anilines).
Fragment $[\text{C}_6\text{H}_4\text{ClF}]^+$	~ 127	Cleavage of the ether linkage (rare in soft ESI, common in EI).

“

Self-Validating Check: If the M+2 peak (240.1) is absent or <10% relative abundance, the chlorine atom has likely been reduced (dechlorination) during the nitro-reduction step.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent NH₂ proton exchange and broadening).

Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

Note: Chemical shifts are diagnostic estimates based on electronic shielding calculations of the diaryl ether scaffold.

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
NH ₂	5.10 - 5.30	Broad Singlet	2H	-	Exchangeable protons. Chemical shift varies with concentration /water content.
Ar-H (C2)	6.45	dd	1H	J=12 (H-F), 2 (H-H)	Diagnostic: Upfield shift due to ortho-NH ₂ + shielding by F. Large coupling to F is the signature.
Ar-H (C6)	6.35	dd	1H	J=8 (ortho), 2 (meta)	Ortho to NH ₂ , para to F.
Ar-H (C5)	6.95	t (apparent)	1H	J=9	Ortho to Ether oxygen. Deshielded relative to C2/C6.
Phenoxy H2'	7.05	t	1H	J=2	Isolated proton between Cl and O.
Phenoxy H4'	7.15	ddd	1H	J=8, 2, 1	Para to Oxygen, Ortho to Chlorine.

Phenoxy H6'	6.85	ddd	1H	J=8, 2, 1	Ortho to Oxygen.
Phenoxy H5'	7.35	t	1H	J=8	Meta to both substituents (most deshielded in this ring).

¹⁹F NMR (376 MHz, DMSO-d₆)

- Shift: -132.5 ppm (approx).
- Pattern: Multiplet (decoupled) or broad singlet.
- Validation: A shift significantly downfield (e.g., > -120 ppm) suggests loss of the electron-donating NH₂ group (i.e., the nitro precursor).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3450, 3360	Primary Amine (-NH ₂)	N-H Stretching (Asymmetric & Symmetric). Doublet confirms primary amine.
3050	Aromatic C-H	C-H Stretching.
1620	Aromatic Ring	C=C Stretching (Skeletal vibration).
1480	C-N	C-N Stretching (Aniline).
1210 - 1240	Diaryl Ether (C-O-C)	C-O Stretching (Strong band).
1100 - 1150	Aryl Fluoride (C-F)	C-F Stretching.
780	Aryl Chloride (C-Cl)	C-Cl Stretching.

Experimental Protocols

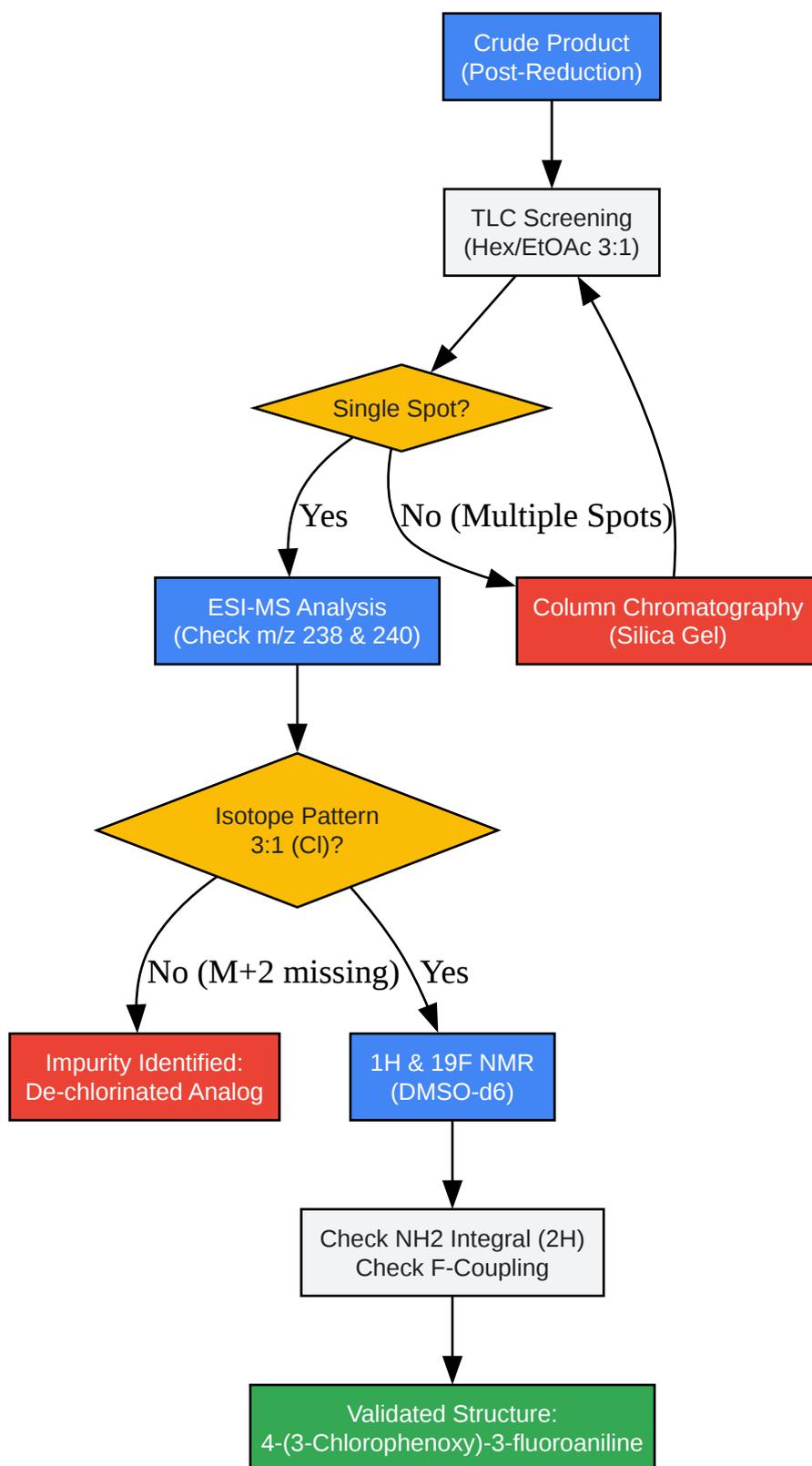
NMR Sample Preparation (Critical for Resolution)

To ensure the F-H coupling constants are resolved (essential for proving the 3-F regiochemistry):

- **Dryness:** Use DMSO-d₆ stored over 4Å molecular sieves. Water peaks at 3.33 ppm can obscure the ether protons.
- **Concentration:** Dissolve 5-10 mg of sample in 0.6 mL solvent. Higher concentrations may cause stacking effects, shifting aromatic peaks.
- **Filtration:** Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Pd/C residues) which cause paramagnetic broadening.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound structure, distinguishing it from common impurities.

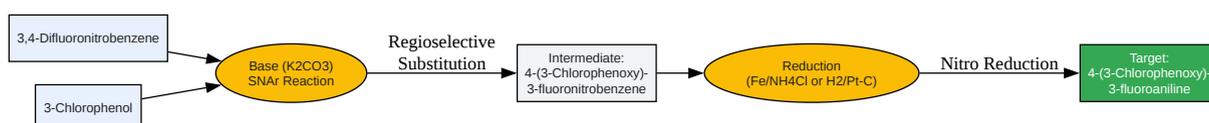


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Caption: Analytical decision tree for validating **4-(3-Chlorophenoxy)-3-fluoroaniline**, prioritizing the detection of dechlorination artifacts common in nitro-reduction.

Synthesis & Pathway Visualization

The compound is an intermediate. Understanding its upstream pathway clarifies potential contaminants.



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Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction. Regioselectivity is controlled by the lability of the 4-fluoro position.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113552585, 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline (Related Structural Analog). Retrieved from [\[Link\]](#)
- World Intellectual Property Organization (2005). Patent WO2005030140: C-Met Modulators and Methods of Use. (Describes the synthesis of phenoxy-aniline intermediates for kinase inhibitors).
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